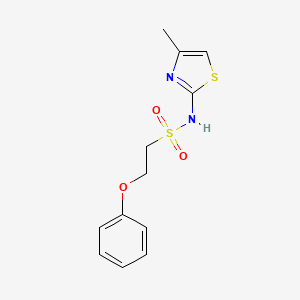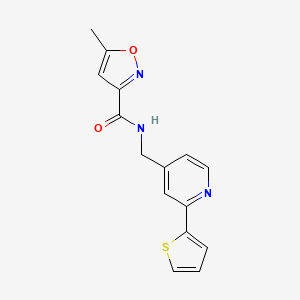
(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride
説明
"(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride" is a compound of interest due to its unique structure, which features a cyclopropane ring, a fluoromethyl group, and an amine moiety. This combination confers distinct chemical and physical properties, making it a subject of various scientific investigations.
Synthesis Analysis
The synthesis of fluorinated analogs of cyclopropanes, including derivatives similar to "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," typically involves cyclopropanation reactions, stereoselective fluorination, and amine introduction. For instance, Kazuta et al. (2002) developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are crucial for synthesizing conformationally restricted analogs of biologically active compounds, demonstrating the importance of precise synthetic strategies in obtaining the desired stereochemistry (Kazuta, Matsuda, & Shuto, 2002).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and influences the compound's reactivity and physical properties. Abele, Seiler, & Seebach (1999) investigated the crystal structures and modeling of oligopeptides consisting of cyclopropane-derived amino acids, highlighting the impact of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including ring opening, functionalization, and reactions with nucleophiles. The presence of a fluoromethyl group can influence the compound's reactivity, often increasing its electrophilic character. Schlinquer et al. (2019) detailed the catalytic asymmetric synthesis of mono-substituted cyclopropane esters, demonstrating the role of catalysis in achieving desired stereochemistry and functional group introduction in cyclopropane derivatives (Schlinquer, Huang, Chen, Poisson, Pannecoucke, Charette, & Jubault, 2019).
科学的研究の応用
Lipase-Catalyzed Hydrolytic Resolution in Synthesis
- Application : A study by Wang, Liu, and Tsai (2019) described the use of (1R,2R)-2-(3,4-diflurophenyl)cyclopropane-1-carboxylic acid, a related compound, in the efficient preparation of Ticagrelor, a platelet aggregation antagonist. This involved a hydrolytic resolution process, highlighting the compound's potential in synthesizing optically pure derivatives for pharmaceutical applications (Wang, Liu, & Tsai, 2019).
Chiral Cyclopropane Synthesis
- Application : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, using derivatives similar to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. This study underscores the role of such compounds in synthesizing biologically active, conformationally restricted molecules (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Fluorinated Analogues
- Application : Research by Sloan and Kirk (1997) involved the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound analogous to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. Their work provides insights into the synthesis process of such fluorinated amino acids, relevant in the development of new pharmaceuticals (Sloan & Kirk, 1997).
Sigma Receptor Ligands
- Application : A study by Schinor et al. (2020) discovered stereoisomeric fluorinated cyclopropan-1-amines as new σ receptor ligands, demonstrating potential applications in neuroscience and pharmacology (Schinor et al., 2020).
Synthesis of Chiral Ligands
- Application : Majid et al. (2012) reported the synthesis of hemilabile chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, utilizing (1R,2R)-(+)-3-methylenecyclo-propane-1,2-dicarboxylic acid. This highlights the compound's utility in asymmetric transformations (Majid et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards of this compound. However, many fluorinated compounds are toxic, and amines can be irritants. Proper safety precautions should be taken when handling this compound.
将来の方向性
Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.
特性
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-RFKZQXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride | |
CAS RN |
2307776-39-0 | |
| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)
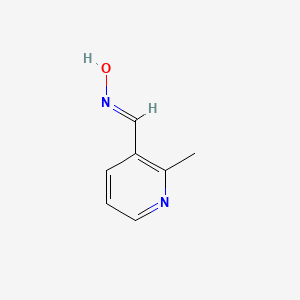
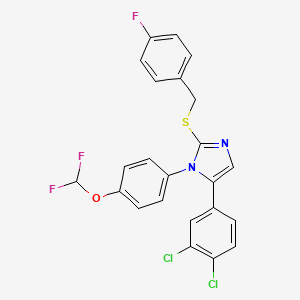
![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
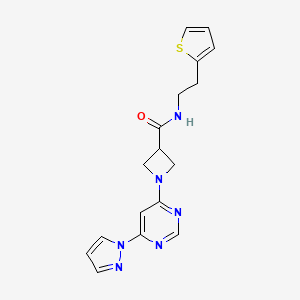
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
